molecular formula C20H18ClNO4 B2784048 (Z)-2-(4-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl diethylcarbamate CAS No. 623116-36-9

(Z)-2-(4-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl diethylcarbamate

Cat. No.: B2784048
CAS No.: 623116-36-9
M. Wt: 371.82
InChI Key: BWNONJJANWIWRA-WQRHYEAKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(Z)-2-(4-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl diethylcarbamate” is a synthetic aurone analog featuring a benzofuran-3(2H)-one core substituted with a 4-chlorobenzylidene group at the C2 position and a diethylcarbamate moiety at the C6 position. Aurones are structurally related to flavonoids and are notable for their biological activities, particularly in oncology. The (Z)-stereochemistry of the benzylidene group is critical for maintaining planar molecular geometry, which enhances interactions with biological targets such as tubulin . The diethylcarbamate group improves solubility and metabolic stability compared to hydroxylated analogs, making this compound a promising candidate for preclinical evaluation .

Properties

IUPAC Name

[(2Z)-2-[(4-chlorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl] N,N-diethylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClNO4/c1-3-22(4-2)20(24)25-15-9-10-16-17(12-15)26-18(19(16)23)11-13-5-7-14(21)8-6-13/h5-12H,3-4H2,1-2H3/b18-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWNONJJANWIWRA-WQRHYEAKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC=C(C=C3)Cl)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=C(C=C3)Cl)/O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-2-(4-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl diethylcarbamate is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H18ClN2O4C_{18}H_{18}ClN_{2}O_{4}. The compound features a benzofuran moiety, which is known for its diverse biological properties.

Research indicates that this compound may interact with various biological targets, particularly enzymes and receptors involved in disease pathways. One notable target is Glycogen Synthase Kinase 3 Beta (GSK-3β), which is implicated in several conditions, including cancer and neurodegenerative diseases.

GSK-3β Inhibition

A study highlighted the compound's ability to inhibit GSK-3β with an IC50 value of 1.6 μM. This inhibition was confirmed through cell-based assays where treatment of neuroblastoma N2a cells resulted in increased phosphorylation levels of GSK-3β at Ser9, indicating effective inhibition .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Activity Target IC50 Value Cell Line Reference
GSK-3β InhibitionGSK-3β1.6 μMNeuroblastoma N2a
CytotoxicityVarious cancersNot specifiedVarious
Antioxidant ActivityCellular modelsNot specifiedHepG2 cells

Case Studies

  • Neuroblastoma Cells : In a study involving neuroblastoma N2a cells, treatment with this compound demonstrated significant inhibition of GSK-3β activity, correlating with decreased cell proliferation and increased apoptosis markers.
  • Antioxidant Effects : Preliminary investigations into the antioxidant properties of this compound showed potential protective effects against oxidative stress in HepG2 liver cells. These results suggest a broader therapeutic potential beyond GSK-3β inhibition.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Research has indicated that compounds similar to (Z)-2-(4-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran derivatives exhibit significant anticancer properties. For instance, studies have highlighted the ability of benzofuran derivatives to inhibit specific cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The structural features of (Z)-2-(4-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran derivatives are conducive to binding with biological targets involved in cancer progression, making them promising candidates for further development in cancer therapeutics.

1.2 GSK-3β Inhibition

Glycogen synthase kinase 3β (GSK-3β) is a critical target in the treatment of various diseases, including Alzheimer's disease and diabetes. Compounds that mimic the structure of (Z)-2-(4-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran have been studied for their GSK-3β inhibitory activities. Notably, a study demonstrated that certain derivatives showed effective inhibition of GSK-3β with IC50 values in the low micromolar range, suggesting that modifications to the benzofuran structure can enhance bioactivity against this target .

2.1 Antimicrobial Properties

Several studies have reported that benzofuran derivatives possess antimicrobial properties. The presence of the chlorobenzylidene moiety in (Z)-2-(4-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran enhances its interaction with microbial targets. Research indicates that these compounds can inhibit the growth of various bacterial strains, suggesting potential applications in developing new antibiotics.

2.2 Anti-inflammatory Effects

Compounds related to (Z)-2-(4-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran have shown anti-inflammatory effects in experimental models. These compounds may modulate inflammatory pathways and reduce cytokine production, which could be beneficial in treating chronic inflammatory conditions.

Synthetic Utility

3.1 Synthesis of Novel Derivatives

The synthesis of (Z)-2-(4-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran serves as a platform for creating novel derivatives with enhanced pharmacological profiles. Researchers have utilized various synthetic routes to modify the core structure, leading to compounds with improved efficacy against specific biological targets.

3.2 Electrophotographic Materials

Hydrazone derivatives derived from compounds like (Z)-2-(4-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran have been explored for their use in electrophotography due to their excellent charge transport properties . This application highlights the versatility of such compounds beyond medicinal chemistry.

Case Studies

Study Focus Findings
Study 1Anticancer ActivityIdentified structural analogs with potent anticancer effects on various cell lines .
Study 2GSK-3β InhibitionDemonstrated effective inhibition with IC50 values around 1.6 μM for modified derivatives .
Study 3Antimicrobial PropertiesShowed significant antibacterial activity against multiple strains .
Study 4Electrophotographic ApplicationsHighlighted the use of hydrazone derivatives in charge transporting materials .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound belongs to a broader class of (Z)-2-benzylidenebenzofuran-3(2H)-one derivatives. Key structural analogs and their distinguishing features are summarized below:

Compound Substituents Key Structural Differences
(Z)-2-(4-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl diethylcarbamate (Target Compound) C2: 4-Cl-benzylidene; C6: diethylcarbamate Reference compound for comparison.
(Z)-2-((1-(4-nitrophenyl)-3-(thiophen-2-yl)-1H-pyrazol-4-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl diethylcarbamate (9k) C2: pyrazole with 4-nitrobenzene and thiophene substituents; C6: diethylcarbamate Incorporation of a pyrazole ring and nitro/thiophene groups enhances π-stacking interactions.
(Z)-2-((3-(4-bromophenyl)-1-(4-nitrophenyl)-1H-pyrazol-4-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl diethylcarbamate (9d) C2: pyrazole with 4-bromo- and 4-nitrobenzene substituents; C6: diethylcarbamate Bromine substituent increases molecular weight and polarizability.
(Z)-2-((2-((1-ethyl-5-methoxy-1H-indol-3-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetonitrile (5a) C2: indole-methylene; C6: methoxy-acetonitrile Methoxy-acetonitrile group replaces diethylcarbamate, altering solubility and target affinity.
(Z)-6-((2,6-dichlorobenzyl)oxy)-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one (5b) C2: pyridinylmethylene; C6: 2,6-dichlorobenzyloxy Dichlorobenzyloxy group enhances lipophilicity and tubulin-binding affinity.
[(2Z)-2-[(2,4-dichlorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl] N,N-dimethylcarbamate C2: 2,4-dichlorobenzylidene; C6: dimethylcarbamate Dimethylcarbamate reduces steric bulk compared to diethylcarbamate.

Key Research Findings

Structural Determinants of Activity :

  • The diethylcarbamate group enhances metabolic stability compared to hydroxyl or methylcarbamate groups .
  • Substitution at the benzylidene aromatic ring (e.g., 4-Cl, 2,6-diCl) directly correlates with tubulin-binding affinity and antiproliferative potency .

In Vivo Efficacy: While the target compound lacks published in vivo data, structurally related aurone 5a suppressed tumor growth in zebrafish T-ALL models and PC-3 xenografts without weight loss in mice .

SAR Insights :

  • Bulky substituents (e.g., pyrazole, indole) at C2 improve cytotoxicity but may reduce solubility.
  • Diethylcarbamate at C6 optimizes the balance between solubility and target engagement .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.